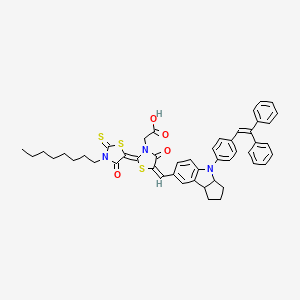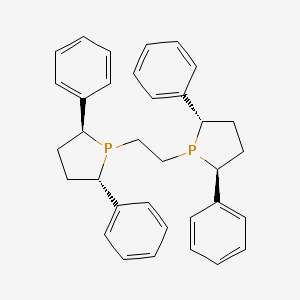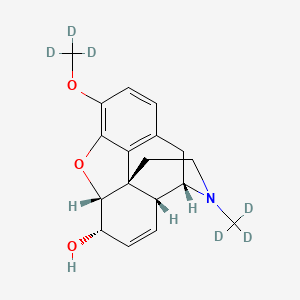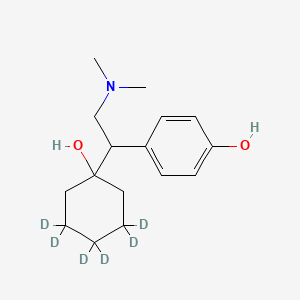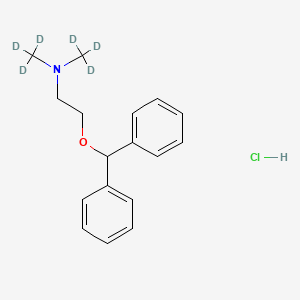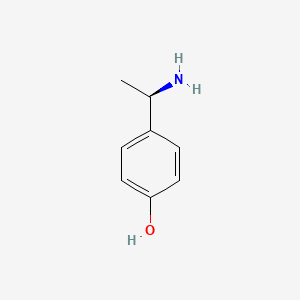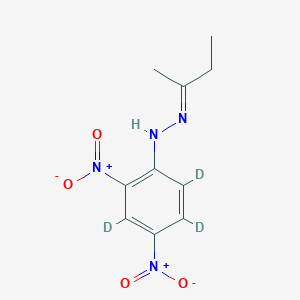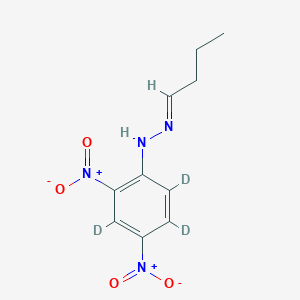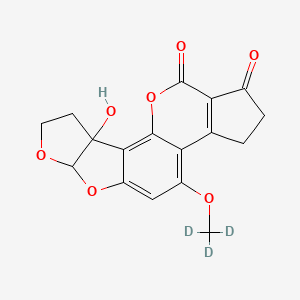
Bisphenol Z-Phosgene Copolymer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisphenol Z-Phosgene Copolymer is a versatile polymeric material synthesized from bisphenol Z and phosgene. This compound is known for its unique properties, including high thermal stability, mechanical strength, and chemical resistance. These attributes make it suitable for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol Z-Phosgene Copolymer typically involves the interfacial polycondensation method. In this process, bisphenol Z is dissolved in an aqueous alkaline solution, while phosgene is introduced in the organic phase, usually methylene chloride. The reaction is catalyzed by amines such as triethylamine or pyridine . The pH of the reaction mixture is carefully controlled to optimize the reaction rate and minimize side products .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants and efficient separation of the polymer from the reaction mixture. The polymer is then purified and isolated through techniques such as steam crumbing or devolatilization .
Chemical Reactions Analysis
Types of Reactions: Bisphenol Z-Phosgene Copolymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical properties.
Reduction: Reduction reactions can modify the polymer’s structure, affecting its mechanical and thermal properties.
Substitution: Substitution reactions, particularly with nucleophiles, can introduce functional groups into the polymer chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl-containing polymers, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Bisphenol Z-Phosgene Copolymer has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced materials and as a precursor for other polymeric compounds.
Medicine: Its stability and resistance to degradation are advantageous in medical devices and implants.
Industry: The polymer is used in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which Bisphenol Z-Phosgene Copolymer exerts its effects involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The specific pathways involved depend on the application, such as its role in drug delivery systems where it interacts with cellular membranes to facilitate drug release .
Comparison with Similar Compounds
Bisphenol A-Phosgene Copolymer: Known for its high impact resistance and clarity, commonly used in optical applications.
Bisphenol S-Phosgene Copolymer: Offers better thermal stability and is used in high-temperature applications.
Bisphenol F-Phosgene Copolymer: Known for its chemical resistance and used in harsh chemical environments.
Uniqueness: Bisphenol Z-Phosgene Copolymer stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. These properties make it suitable for applications where other similar compounds may not perform as well .
Properties
CAS No. |
25134-45-6 |
|---|---|
Molecular Formula |
C21H25ClO3 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
[4-[1-(4-methoxyphenyl)cyclohexyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H24O3.ClH/c1-16(22)24-20-12-8-18(9-13-20)21(14-4-3-5-15-21)17-6-10-19(23-2)11-7-17;/h6-13H,3-5,14-15H2,1-2H3;1H |
InChI Key |
ARIOPRLAQMRJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC.Cl |
Synonyms |
Phosgene Polyester with 4,4’-Cyclohexylidenediphenol; 4,4’-Cyclohexylidenebisphenol Polymer with Carbonic Dichloride; 4,4’-Cyclohexylidenediphenol Polyester with Phosgene; 1,1-Bis(4-hydroxyphenyl)cyclohexane-phosgene Copolymer; 1,1-Bis(4-hydroxypheny |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


